2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-[[3,5-bis(methoxycarbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO7/c1-25-17(23)10-7-11(18(24)26-2)9-12(8-10)19-15(20)13-5-3-4-6-14(13)16(21)22/h7-9,13-14H,3-6H2,1-2H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHDZKMDHUVIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2CCCCC2C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 3,5-bis(methoxycarbonyl)phenyl isocyanate with cyclohexane-1-carboxylic acid. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
(1R,2S)-2-[[3,5-Bis(chloranyl)phenyl]carbamoyl]cyclohexane-1-carboxylic Acid
- Structural Difference : Replaces methoxycarbonyl (-OCOOCH₃) groups with chlorine atoms at the 3,5-positions of the phenyl ring.
- Implications : Chlorine substitution enhances electrophilicity and alters binding interactions compared to methoxycarbonyl groups. For instance, in molecular docking studies, chlorine substituents may improve binding affinity to hydrophobic pockets in proteins like the mGlu2-4 heterodimer, as observed in PDB entry 8WGB .
- Applications : Used in structural studies of G-protein-coupled receptors (GPCRs) due to its modified electronic properties .
Methyl (3-Hydroxyphenyl)-carbamate (CAS: 13683-89-1)
- Structural Difference : Lacks the cyclohexane-carboxylic acid backbone and features a simpler phenyl-carbamate structure with a hydroxyl group at the 3-position.
- Implications : Reduced molecular complexity lowers its molecular weight (~181.15 g/mol ) and enhances solubility in polar solvents. However, the absence of a cyclohexane ring limits conformational rigidity .
- Applications : Primarily employed as a general-use intermediate in organic synthesis .
Functional Analogues
3-O-Feruloylquinic Acid
- Structural Features : Contains a cyclohexanecarboxylic acid core but is substituted with hydroxyl and feruloyl (3-(4-hydroxy-3-methoxyphenyl)acryloyl) groups.
- Implications : Hydroxyl groups confer higher polarity and antioxidant activity, making it soluble in aqueous environments. In contrast, the methoxycarbonyl groups in the target compound reduce solubility but enhance stability under acidic conditions .
- Applications : Used as a reference standard in pharmacological studies and natural product isolation (e.g., from Coffea canephora) .
Complex Amino Acid Derivatives (e.g., Pharmacopeial Forum PF 43(1))
- Structural Features: Include bicyclic systems (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) and multiple chiral centers, unlike the monocyclic target compound.
- Implications : Increased stereochemical complexity enhances specificity in biological targets (e.g., antibiotics) but complicates synthetic routes. The target compound’s simpler structure allows cost-effective large-scale production .
- Applications : Approved active pharmaceutical ingredients (APIs) in antibiotics .
Data Table: Comparative Analysis
*Estimated based on structural similarity.
Research Findings and Implications
- Binding Affinity : AutoDock Vina simulations suggest that substituents like methoxycarbonyl or chlorine significantly influence docking scores. The target compound’s methoxycarbonyl groups may favor hydrogen bonding with polar residues, while its chlorinated analogue exhibits stronger van der Waals interactions in hydrophobic pockets .
- Synthetic Utility : The target compound’s balance of rigidity (cyclohexane) and reactivity (carboxylic acid) makes it versatile for derivatization, unlike simpler carbamates (e.g., Methyl (3-hydroxyphenyl)-carbamate) .
- Pharmacological Potential: While 3-O-feruloylquinic acid is bioactive in natural products, the target compound’s synthetic origin and stability position it as a candidate for drug precursor development .
Biological Activity
2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid (CAS 497060-80-7) is an organic compound characterized by a cyclohexane ring, a carboxylic acid group, and a phenyl group with methoxycarbonyl substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The biological activity of this compound is primarily investigated through its interactions with cellular targets and its effects on various biological pathways. Preliminary studies suggest that this compound may exhibit:
- Anticancer Properties: Similar compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of hydroxybenzoic acids exhibit anticancer activity by inducing apoptosis in malignant cells while sparing non-cancerous cells .
- Biochemical Probing: The unique structural features allow it to act as a biochemical probe, potentially influencing metabolic pathways and enzyme activities.
Cytotoxicity Studies
Research indicates that the compound can induce cytotoxic effects in human cancer cell lines. A study demonstrated that related compounds had distinct effects on different cancer types, highlighting the specificity of action .
Case Study: Cytotoxic Assessment
A recent investigation assessed the cytotoxicity of this compound against various human cancer cell lines. The results showed:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Lymphoblastic leukemia | 25 | Significant cytotoxicity |
| Mammary gland carcinoma | 30 | Moderate cytotoxicity |
| Cervical adenocarcinoma | 20 | High sensitivity to treatment |
| Normal lung fibroblasts | >361 | Minimal toxicity observed |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited significantly higher IC50 values in non-cancerous cells, suggesting a favorable therapeutic index .
Potential Therapeutic Applications
Given its structural characteristics and preliminary biological activity data, this compound may have potential applications in:
- Cancer Therapy: As a lead compound for developing new anticancer agents.
- Inflammatory Diseases: Due to structural similarities with known anti-inflammatory agents like salicylic acid .
The synthesis of this compound typically involves the reaction between 3,5-bis(methoxycarbonyl)phenyl isocyanate and cyclohexane-1-carboxylic acid under controlled conditions.
Synthesis Route
-
Reagents:
- 3,5-bis(methoxycarbonyl)phenyl isocyanate
- Cyclohexane-1-carboxylic acid
- Solvents: Dichloromethane or tetrahydrofuran
- Base: Triethylamine
-
Procedure:
- The reaction is conducted under an inert atmosphere to minimize side reactions.
- Post-reaction purification typically involves crystallization or chromatography.
Chemical Reactions Analysis
The compound can undergo various chemical transformations:
Q & A
Q. What are the recommended synthetic methodologies for preparing 2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid?
The compound can be synthesized via carbodiimide-mediated coupling reactions. A representative method involves:
- Reagents : (1R/S,4R/S)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid derivatives, 3,5-bis(methoxycarbonyl)aniline, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), and EtN (triethylamine).
- Conditions : DCM/DMF (3:1 v/v) at room temperature for 16 hours .
- Mechanism : EDCI activates the carboxylic acid to form an intermediate O-acylisourea, which reacts with the aniline to form the carbamoyl linkage. DMAP accelerates the reaction by stabilizing the active intermediate .
Q. How can researchers confirm the structural integrity of this compound?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify the cyclohexane backbone, methoxycarbonyl substituents, and carbamoyl linkage.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] or [M–H] ions).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly if chiral centers are present .
Q. What purification strategies are effective for isolating this compound?
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate or DCM/methanol).
- Recrystallization : Polar solvents like ethanol or acetonitrile enhance crystal formation.
- HPLC : Reverse-phase C18 columns for high-purity isolation, especially if byproducts are structurally similar .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in further derivatization?
- Steric Hindrance : The 3,5-bis(methoxycarbonyl)phenyl group creates steric bulk, slowing nucleophilic attacks at the carbamoyl nitrogen.
- Electronic Effects : Methoxycarbonyl groups are electron-withdrawing, polarizing the carbamoyl bond and enhancing susceptibility to hydrolysis under acidic/basic conditions.
- Mitigation Strategies : Use protecting groups (e.g., tert-butyloxycarbonyl, Boc) for sensitive functional groups during derivatization .
Q. What computational methods can predict the compound’s interactions with biological targets?
- Density Functional Theory (DFT) : To model electronic properties and reactive sites.
- Molecular Docking : For predicting binding affinities to enzymes (e.g., cyclooxygenase or kinases) based on structural analogs.
- Molecular Dynamics (MD) Simulations : To study conformational stability in aqueous or lipid environments .
Q. How does this compound compare to structurally similar analogs in biological activity?
| Structural Feature | Biological Implication | Reference |
|---|---|---|
| Fluorinated cyclohexane analogs | Enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity | |
| Trifluoromethyl substituents | Increased binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) | |
| Carboxylic acid moiety | Potential for salt formation, improving solubility and bioavailability |
Q. How can researchers address discrepancies in reaction yields reported across studies?
- Variable Factors :
- Purity of starting materials (e.g., aniline derivatives).
- Solvent choice (DMF improves solubility but may promote side reactions).
- Temperature control (exothermic reactions require cooling).
- Troubleshooting :
- Monitor reaction progress via TLC or LC-MS.
- Optimize stoichiometry (e.g., excess EDCI to drive coupling completion) .
Safety and Handling
Q. What precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
